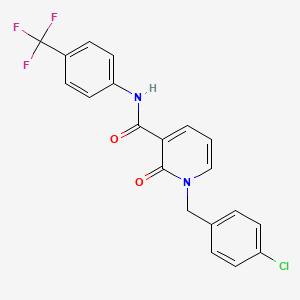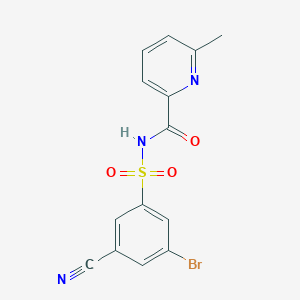
1-(4-chlorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a dihydropyridine derivative, which is a class of compounds that are widely used in medicinal chemistry. Dihydropyridines are known for their cardiovascular effects and are commonly used as calcium channel blockers .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the dihydropyridine ring, possibly through a Hantzsch dihydropyridine synthesis or a similar method. The chlorobenzyl and trifluoromethylphenyl groups would likely be introduced through substitution reactions .Molecular Structure Analysis
The molecule contains a dihydropyridine ring, which is a six-membered ring with one nitrogen atom, two carbon-carbon double bonds, and one carbonyl group. It also has a chlorobenzyl group and a trifluoromethylphenyl group attached to the nitrogen atom of the dihydropyridine ring .Chemical Reactions Analysis
As a dihydropyridine derivative, this compound could potentially undergo a variety of chemical reactions. The electron-rich dihydropyridine ring might be susceptible to electrophilic aromatic substitution reactions. The carbonyl group could undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction .Wissenschaftliche Forschungsanwendungen
Anti-Allergic Applications
This compound has been studied for its potential in treating allergic reactions. Derivatives of this compound have shown significant effects on both allergic asthma and allergic itching, with some derivatives exhibiting stronger potency against allergic asthma than levocetirizine, a standard anti-allergy drug .
Anticancer Activity
The structural similarity of this compound to other dihydropyridine derivatives suggests potential anticancer applications. Dihydropyridines are known to possess various biological activities, including anticancer properties. Research into similar compounds has shown promising results in inhibiting cancer cell growth .
Pest Control Properties
The trifluoromethyl group within the compound’s structure is associated with superior pest control properties. This suggests that the compound could be developed into an effective insecticide, offering an alternative to traditional phenyl-containing insecticides .
Synthesis of Antihistamines
Compounds with similar structures have been used in the efficient synthesis of antihistamines like clocinizine and chlorcyclizine. Given the structural similarities, it’s plausible that this compound could also be used in the synthesis of new antihistamines .
Organic Synthesis
The benzylic position of the compound is reactive, which makes it a valuable intermediate in organic synthesis. It can undergo various reactions, including free radical bromination and nucleophilic substitution, which are useful in synthesizing a wide range of organic molecules .
Pharmaceutical Intermediates
The compound’s structure contains functional groups that are commonly found in pharmaceuticals. This makes it a potential intermediate in the synthesis of various drugs, especially those targeting the central nervous system, such as sedatives and antipsychotics .
Antimicrobial Agents
The presence of the chlorophenyl group in the compound’s structure suggests potential antimicrobial applications. Chlorophenyl derivatives are known to exhibit antimicrobial activity, which could make this compound a candidate for developing new antimicrobial agents .
Crystal Engineering
The compound’s ability to form stable crystals could be exploited in crystal engineering, where it might serve as a building block for designing new materials with desired properties, such as porosity or optical characteristics .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O2/c21-15-7-3-13(4-8-15)12-26-11-1-2-17(19(26)28)18(27)25-16-9-5-14(6-10-16)20(22,23)24/h1-11H,12H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPXOHCNUHMONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B2606739.png)
![2-[4-(2-Chloropyridine-4-amido)phenyl]-2-methylpropanoic acid](/img/structure/B2606743.png)




![5-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2606750.png)
![4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B2606751.png)
![3,4-diethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2606753.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2606754.png)
![2-(4-chlorophenoxy)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2606758.png)
![9-butyl-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2606759.png)
![1-(pyridin-2-ylmethyl)-4-((pyridin-2-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2606760.png)
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2606762.png)